molecular formula C13H5Cl2F3N2OS B10953323 N-[3-cyano-4-(2,4-dichlorophenyl)thiophen-2-yl]-2,2,2-trifluoroacetamide

N-[3-cyano-4-(2,4-dichlorophenyl)thiophen-2-yl]-2,2,2-trifluoroacetamide

Cat. No.: B10953323
M. Wt: 365.2 g/mol
InChI Key: CNYZXQHUOLGZSQ-UHFFFAOYSA-N
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Description

N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-2,2,2-trifluoroacetamide is a synthetic organic compound characterized by the presence of a cyano group, dichlorophenyl group, thienyl ring, and trifluoroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-2,2,2-trifluoroacetamide typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichlorobenzonitrile with thiophene-2-carboxylic acid under specific conditions to form an intermediate. This intermediate is then reacted with trifluoroacetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-2,2,2-trifluoroacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]isonicotinamide
  • N-[3-cyano-4-(2,4-dichlorophenyl)thiophen-2-yl]-2-phenoxypropanamide
  • N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-5-methyl-2-furamide

Uniqueness

N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-2,2,2-trifluoroacetamide is unique due to its trifluoroacetamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

Molecular Formula

C13H5Cl2F3N2OS

Molecular Weight

365.2 g/mol

IUPAC Name

N-[3-cyano-4-(2,4-dichlorophenyl)thiophen-2-yl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C13H5Cl2F3N2OS/c14-6-1-2-7(10(15)3-6)9-5-22-11(8(9)4-19)20-12(21)13(16,17)18/h1-3,5H,(H,20,21)

InChI Key

CNYZXQHUOLGZSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CSC(=C2C#N)NC(=O)C(F)(F)F

Origin of Product

United States

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